molecular formula C26H31NO4 B3717945 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B3717945
M. Wt: 421.5 g/mol
InChI Key: GQDXSRJROJSACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanedione core and a phenethylamine moiety. The presence of ethoxy groups on the phenethylamine enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-diethoxyphenethylamine with an appropriate cyclohexanedione derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione: A coumarin derivative with similar structural features and potential biological activities.

    4-{[1-(2,5-dihydroxyphenyl)ethylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A pyrazolone derivative with comparable chemical properties.

Uniqueness

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE stands out due to the presence of ethoxy groups, which can enhance its solubility and reactivity. Additionally, its unique combination of a cyclohexanedione core and a phenethylamine moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-4-30-24-12-11-19(15-25(24)31-5-2)13-14-27-18(3)26-22(28)16-21(17-23(26)29)20-9-7-6-8-10-20/h6-12,15,21,28H,4-5,13-14,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDXSRJROJSACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN=C(C)C2=C(CC(CC2=O)C3=CC=CC=C3)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Reactant of Route 2
Reactant of Route 2
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Reactant of Route 3
Reactant of Route 3
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Reactant of Route 4
Reactant of Route 4
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Reactant of Route 5
Reactant of Route 5
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Reactant of Route 6
Reactant of Route 6
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]ETHYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.